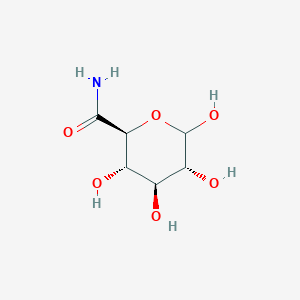
Piperidine-4-carboximidamide dihydrochloride
Overview
Description
Piperidine-4-Carboximidamide, also known as C6H13N3, is a compound with a molecular weight of 127.19 g/mol . It has a structure that includes a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of Piperidine-4-Carboximidamide includes a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The IUPAC name for this compound is piperidine-4-carboximidamide .Physical And Chemical Properties Analysis
Piperidine-4-Carboximidamide has a molecular weight of 127.19 g/mol. It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2. Its rotatable bond count is 1 .Scientific Research Applications
Anticancer Agent Development
Piperidine derivatives have been explored for their potential as anticancer agents. A study has shown that piperine-carboximidamide hybrids exhibit antiproliferative activity against cancer cells by targeting EGFR, BRAF, and CDK2 .
Brain Metastases Treatment
The piperidine ring is crucial for chiral optimization in drug development. Radiolabeled fluoro-analogs of ALK inhibitors with a piperidine ring have shown enhanced CNS pharmacokinetic properties, suggesting potential use in treating brain metastases .
Antiviral and Antimicrobial Applications
Piperidine byproducts have been identified as having important pharmacophoric features for antiviral and antimicrobial therapies .
Antimalarial Activity
Some piperidine derivatives are utilized for their antimalarial properties, contributing to the development of new treatments for this disease .
Analgesic and Anti-inflammatory Uses
Due to their pharmacological properties, certain piperidine compounds are used in analgesic and anti-inflammatory medications .
Neuroprotective Effects
Research has indicated that piperidine-based compounds can offer neuroprotective effects, which may be beneficial in treating neurodegenerative diseases like Alzheimer’s .
Cardiovascular Therapeutics
Piperidine derivatives have been studied for their potential in treating hypertension, showcasing their versatility in cardiovascular therapeutics .
Psychiatric Disorder Management
These compounds also play a role in psychiatric disorder management, including antipsychotic medications .
Mechanism of Action
Future Directions
properties
IUPAC Name |
piperidine-4-carboximidamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3.2ClH/c7-6(8)5-1-3-9-4-2-5;;/h5,9H,1-4H2,(H3,7,8);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHXQKXOXMRHAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655176 | |
| Record name | Piperidine-4-carboximidamide--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidine-4-carboximidamide dihydrochloride | |
CAS RN |
1170937-23-1 | |
| Record name | Piperidine-4-carboximidamide--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piperidine-4-carboxamidine dihydrochloride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B1461738.png)
![6-[[7-(N,N-Dimethylaminosulfonyl)-2,1,3-benzoxadiazol-4-yl]amino]hexanoic Acid](/img/structure/B1461740.png)



